molecular formula C38H70N2O18 B3026319 2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide CAS No. 1360882-59-2

2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide

Numéro de catalogue B3026319
Numéro CAS: 1360882-59-2
Poids moléculaire: 843.0 g/mol
Clé InChI: FGNXWBYUTDBBKP-SAVSHCFUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Glycine globotriaosylsphingosine is a glycinated form of globotriaosylceramide that contains a glycine residue in place of the fatty acyl group. It has been used as an internal standard for the quantification of lyso-globotriaosylceramide in human plasma by UPLC-MS/MS.

Applications De Recherche Scientifique

Synthesis and Characterization

  • The compound has been used in the synthesis of various glycosides and oligosaccharides. For example, Matta and Barlow (1977) describe the synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-β-d-galactopyranoside, highlighting its significance in carbohydrate chemistry (Matta & Barlow, 1977).
  • Abbas, Kohata, and Matta (1987) synthesized synthetic mucin fragments such as methyl 6-O-(2-acetamido-2-deoxy-β-D-glycopyranosyl)-β-D-galactopyranoside, indicating the compound’s role in advancing the understanding of mucin structures (Abbas, Kohata, & Matta, 1987).

Biological Applications

  • The compound has been utilized in the study of protein binding and antigen synthesis. Paulsen and Paal (1983) used it in the synthesis of synthetic T-antigens, which are vital for immunological research (Paulsen & Paal, 1983).
  • It has applications in the synthesis of complex carbohydrates related to bacterial polysaccharides. For instance, Amvam-Zollo and Sinaÿ (1986) used it in synthesizing structures related to Streptococcus pneumoniae type XIV polysaccharide (Amvam-Zollo & Sinaÿ, 1986).

Advanced Glycosylation Studies

  • The compound is instrumental in the development of methodologies for glycosylation, as demonstrated by Cai, Ling, and Bundle (2009), who developed a method for the synthesis of diverse 2-acetamido-2-deoxy-beta-D-hexopyranosides (Cai, Ling, & Bundle, 2009).
  • Jacquinet, Zurabyan, and Khorlin (1974) explored its use in glycosylation reactions with partially protected saccharides, contributing to the field of carbohydrate synthesis (Jacquinet, Zurabyan, & Khorlin, 1974).

Applications in Neoglycoprotein Synthesis

  • The compound has been used in the synthesis of neoglycoproteins, as shown by Amer, Hofinger, and Kosma (2003), who synthesized neoglycoproteins containing O-methylated trisaccharides related to Toxocara larvae antigens (Amer, Hofinger, & Kosma, 2003).

Propriétés

IUPAC Name

2-amino-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O18/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(44)21(40-26(45)16-39)20-53-36-32(51)29(48)34(24(18-42)55-36)58-38-33(52)30(49)35(25(19-43)56-38)57-37-31(50)28(47)27(46)23(17-41)54-37/h14-15,21-25,27-38,41-44,46-52H,2-13,16-20,39H2,1H3,(H,40,45)/b15-14+/t21-,22+,23+,24+,25+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNXWBYUTDBBKP-SAVSHCFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.